molecular formula C9H5BrClN B580799 3-Bromo-7-chloroisoquinoline CAS No. 1246552-90-8

3-Bromo-7-chloroisoquinoline

Cat. No. B580799
CAS RN: 1246552-90-8
M. Wt: 242.5
InChI Key: ZLAFRLYZTMTUOQ-UHFFFAOYSA-N
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Description

3-Bromo-7-chloroisoquinoline is a chemical compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid powder at room temperature .


Molecular Structure Analysis

The InChI code for 3-Bromo-7-chloroisoquinoline is 1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H . This indicates that the compound has a benzene ring fused with a pyridine moiety, with bromine and chlorine substituents .


Physical And Chemical Properties Analysis

3-Bromo-7-chloroisoquinoline is a solid powder at room temperature . It has a molecular weight of 242.5 . The compound’s InChI code is 1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H .

Scientific Research Applications

Reactions and Synthesis

  • 3-Bromo-7-chloroisoquinoline and similar compounds are explored in various synthetic pathways and reactions. For example, a study discusses the reactions involving 4-haloisoquinolines and amide ion in ammonia, showing significant reactions of 3-chloroisoquinoline under specific conditions (Zoltewicz & Oestreich, 1991). Another research highlights the synthesis of fluoromethyl-containing analogs of antitumor alkaloid luotonin A, incorporating 3-bromomethyl-2-chloro-4-fluoromethylquinolines (Golubev et al., 2010).

Chemical Synthesis and Characterization

  • Various studies focus on the synthesis and characterization of quinoline derivatives. For instance, research on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile demonstrates the potential of bromoquinoline compounds in PI3K/mTOR inhibitor synthesis (Lei et al., 2015). Another study reports on the use of pyridine hydrochloride for the synthesis of chloro compounds from bromo derivatives in quinoline series (Mongin et al., 1996).

Medicinal Chemistry and Pharmacology

  • The 3-bromo-7-chloroisoquinoline structure is used in the development of various pharmacologically active compounds. A notable example is the synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a selective casein kinase I inhibitor, offering insights into the enzyme's biological significance (Chijiwa et al., 1989).

Spectroscopic and Structural Studies

  • Vibrational spectroscopic investigations and ab initio and DFT studies on compounds like 7-bromo-5-chloro-8-hydroxyquinoline provide valuable data on their structural and vibrational properties, enhancing understanding of such compounds (Arjunan et al., 2009).

Safety And Hazards

3-Bromo-7-chloroisoquinoline is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-7-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAFRLYZTMTUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725497
Record name 3-Bromo-7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-chloroisoquinoline

CAS RN

1246552-90-8
Record name 3-Bromo-7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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